molecular formula C6H11BrF2 B2475472 1-Bromo-2,3-difluoro-2,3-dimethylbutane CAS No. 2344677-81-0

1-Bromo-2,3-difluoro-2,3-dimethylbutane

Cat. No.: B2475472
CAS No.: 2344677-81-0
M. Wt: 201.055
InChI Key: SAWWZCQBYXLPIH-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-2,3-dimethylbutane is an organic compound with the molecular formula C6H11BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone

Preparation Methods

The synthesis of 1-Bromo-2,3-difluoro-2,3-dimethylbutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,3-difluoro-2,3-dimethylbutane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromo-2,3-difluoro-2,3-dimethylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-2,3-dimethylbutane depends on the specific application and the target molecules involvedThe molecular targets and pathways involved are typically related to the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-2,3-dimethylbutane can be compared with other halogenated alkanes, such as:

    1-Bromo-2,3-difluorobenzene: This compound has a similar halogenation pattern but with a benzene ring instead of a butane backbone.

    1-Bromo-3,3-dimethylbutane: This compound lacks the fluorine atoms and has different reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-bromo-2,3-difluoro-2,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2,8)6(3,9)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWZCQBYXLPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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